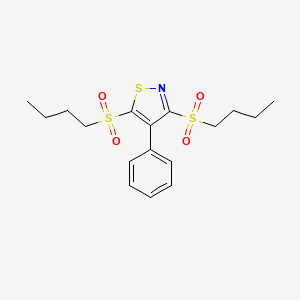
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole is an organosulfur compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two butane-1-sulfonyl groups and a phenyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole typically involves the reaction of appropriate sulfonyl chlorides with thiazole derivatives. One common method is the reaction of 4-phenyl-1,2-thiazole with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s affinity for its target. This interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects. The thiazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1,2-thiazole: Lacks the butane-1-sulfonyl groups, making it less polar and potentially less active in biological systems.
3,5-Di(methylsulfonyl)-4-phenyl-1,2-thiazole: Contains smaller sulfonyl groups, which may affect its binding affinity and biological activity.
3,5-Di(butane-1-sulfonyl)-4-methyl-1,2-thiazole: Substitution of the phenyl group with a methyl group can alter the compound’s hydrophobicity and interaction with molecular targets.
Uniqueness
3,5-Di(butane-1-sulfonyl)-4-phenyl-1,2-thiazole is unique due to the presence of two butane-1-sulfonyl groups, which enhance its solubility and ability to form hydrogen bonds. These properties make it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
64445-58-5 |
|---|---|
Molekularformel |
C17H23NO4S3 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
3,5-bis(butylsulfonyl)-4-phenyl-1,2-thiazole |
InChI |
InChI=1S/C17H23NO4S3/c1-3-5-12-24(19,20)16-15(14-10-8-7-9-11-14)17(23-18-16)25(21,22)13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
QIPQQLKSZXQASC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)C1=C(C(=NS1)S(=O)(=O)CCCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


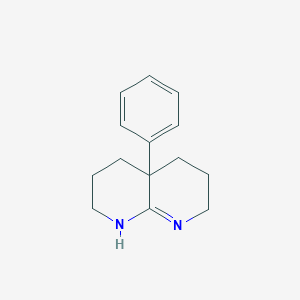
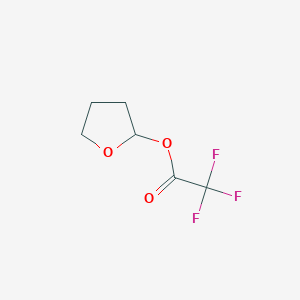
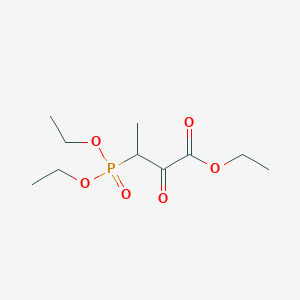
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
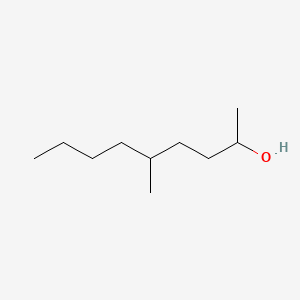
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
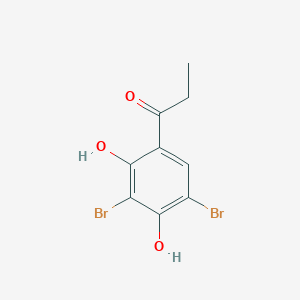
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)

![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)

![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
